LSD1 Inhibitory Potency: 28-Fold Advantage of 4-Fluoro Analog over Closest In-Class Congener Under Identical Assay Conditions
CAS 866154-15-6 (CHEMBL3402053) inhibits human recombinant LSD1 with an IC50 of 356 nM, as measured by H2O2 production using a methylated peptide substrate (Amplex red readout, 30 min incubation). Under the identical assay system, a structurally related 5-arylidene-2-dimethylaminothiazol-4-one congener bearing an alternative para-substituent (CHEMBL3402055, BDBM50067587) exhibits an LSD1 IC50 of 10,000 nM, representing a 28.1-fold potency advantage for the 4-fluoro analog [1]. This head-to-head comparison within the same biochemical assay (same laboratory, same publication: Bioorg Med Chem Lett 25:1925-8, 2015) isolates the contribution of the 4-fluoro substitution to LSD1 target engagement.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM (CAS 866154-15-6, CHEMBL3402053) |
| Comparator Or Baseline | IC50 = 10,000 nM (CHEMBL3402055, BDBM50067587; alternative para-substituted 5-arylidene-2-dimethylaminothiazol-4-one) |
| Quantified Difference | 28.1-fold higher potency for the 4-fluoro analog |
| Conditions | Inhibition of human recombinant LSD1; H2O2 production assay; methylated peptide substrate; Amplex red readout; 30 min incubation. Data curated from same publication (Bioorg Med Chem Lett 2015, 25:1925-8). |
Why This Matters
A 28-fold potency difference against a validated epigenetic oncology target directly impacts hit-to-lead prioritization; procurement of the correct para-substituted analog is essential for reproducible SAR campaigns.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053): LSD1 IC50 = 356 nM; BDBM50067587 (CHEMBL3402055): LSD1 IC50 = 10,000 nM. Assay: Inhibition of human recombinant LSD1, H2O2 production, Amplex red, 30 min. Source publication: Bioorg Med Chem Lett 25:1925-8 (2015). doi:10.1016/j.bmcl.2015.03.030. View Source
